Sodium 6-chloropyridine-3-sulfinate

Description

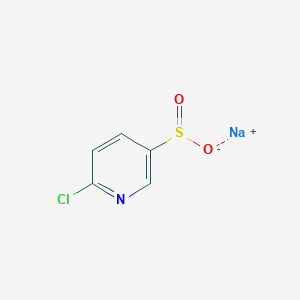

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H3ClNNaO2S |

|---|---|

Molecular Weight |

199.59 g/mol |

IUPAC Name |

sodium;6-chloropyridine-3-sulfinate |

InChI |

InChI=1S/C5H4ClNO2S.Na/c6-5-2-1-4(3-7-5)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |

InChI Key |

ZSFCEVNCULCAMN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=NC=C1S(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Sodium 6 Chloropyridine 3 Sulfinate

Utilization as a Building Block for Organosulfur Compounds

Sodium 6-chloropyridine-3-sulfinate serves as a potent precursor for the synthesis of a variety of organosulfur compounds through the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. The sulfinate moiety can act as a nucleophile or participate in radical processes, providing access to key structural motifs in medicinal and materials chemistry.

Carbon-Sulfur (C-S) Bond Formation Reactions

The sulfinate group of this compound is a proficient nucleophile, facilitating carbon-sulfur bond formation through reactions with various electrophiles. thieme-connect.com This reactivity is fundamental to the synthesis of sulfones, which are significant pharmacophores. In a typical nucleophilic substitution reaction, the sulfinate anion displaces a leaving group on an alkyl or activated aryl halide to furnish the corresponding sulfone.

Furthermore, the sulfonyl group can be incorporated into more complex molecular architectures. For instance, sulfonyl radicals generated from sulfinates can participate in addition reactions with alkenes, a process that has been harnessed for the sulfonative pyridylation of alkenes. nih.gov

Nitrogen-Sulfur (N-S) Bond Formation Reactions (e.g., Sulfonamides)

The synthesis of sulfonamides, a critical functional group in a vast number of therapeutic agents, can be achieved using sodium sulfinates as starting materials. nih.govresearchgate.net Various methods have been developed to construct the N-S bond from sulfinates and an amine source.

One effective, metal-free approach involves the reaction of sodium sulfinates with amines or ammonia (B1221849) in the presence of iodine (I2) in water at ambient temperature. This method is notable for its operational simplicity and broad substrate scope, accommodating primary, secondary, and tertiary amines to produce the corresponding sulfonamides in good to excellent yields. nih.gov Mechanistic studies suggest that these transformations may proceed through a radical pathway. nih.gov Another strategy involves the reaction of sulfinates with electrophilic nitrogen sources like O-mesitylenesulfonylhydroxylamine (MSH), although the explosive nature of such reagents can be a limitation. nih.gov

A recently developed protocol describes the formal insertion of sulfur dioxide (SO2) into the C-N bond of primary amines, which proceeds via an intermediate sulfinate that then reacts to form the N-S bond, highlighting the centrality of the sulfinate functional group in modern sulfonamide synthesis. researchgate.net

Sulfur-Sulfur (S-S) Bond Formation Reactions (e.g., Thiosulfonates)

Thiosulfonates, which contain a characteristic S-S(O)2 linkage, are valuable compounds with applications in medicinal chemistry and as synthetic intermediates. Sodium sulfinates are key precursors for thiosulfonates through several synthetic strategies. researchgate.netnih.gov

One prominent method is the disproportionate coupling of sodium sulfinates. google.com For example, using boron trifluoride diethyl etherate (BF3·OEt2) as a promoter, sodium sulfinates can undergo a self-coupling reaction to form symmetrical thiosulfonates under mild, metal-free conditions. google.comrawdatalibrary.net This reaction is believed to proceed via the formation of sulfinyl radicals, which then disproportionate into thiyl and sulfonyl radicals to construct the S-S bond. google.com This method can also be adapted to produce unsymmetrical thiosulfonates by using two different sulfinate starting materials. rawdatalibrary.net

Another approach involves the reductive coupling of sodium sulfinates. A developed protocol utilizes acetyl chloride and a Hantzsch ester to facilitate the formation of both symmetrical and unsymmetrical thiosulfonates under mild conditions, with mechanistic evidence pointing towards a radical process. thieme-connect.com Additionally, transition-metal-catalyzed methods, such as the copper-catalyzed coupling of sulfinates with thiols, have been reported to efficiently produce thiosulfonates. researchgate.net

Nucleophilic Behavior in Transition Metal-Catalyzed Coupling Reactions

This compound and related heteroaryl sulfinates have gained significant attention as effective nucleophilic partners in transition metal-catalyzed cross-coupling reactions. These reagents offer considerable advantages over traditional organometallic reagents like boronic acids, particularly in the context of heteroaromatic chemistry, due to their stability, ease of preparation, and high reactivity. nih.govrawdatalibrary.net

Palladium-Catalyzed Desulfinative Cross-Coupling

Palladium-catalyzed desulfinative cross-coupling has become a powerful tool for the formation of carbon-carbon bonds. In these reactions, the sulfinate group acts as a traceless directing group, being extruded as sulfur dioxide (SO2) after the coupling event. Pyridine (B92270) sulfinates, including the 3-sulfinate isomer, have proven to be exceptionally effective nucleophiles in this context. researchgate.net

The general catalytic cycle is understood to involve the oxidative addition of an aryl or heteroaryl halide to a Pd(0) complex, followed by a transmetalation-like step where the sulfinate displaces the halide on the palladium center. The resulting palladium-sulfinate complex then undergoes reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst, with the release of SO2. nih.gov

The palladium-catalyzed desulfinative cross-coupling of pyridine sulfinates with a wide array of aryl and heteroaryl electrophiles (primarily halides) has been extensively documented. These reactions provide a robust and versatile method for synthesizing biaryl and biheteroaryl structures, which are prevalent in pharmaceuticals. rawdatalibrary.net

Research has demonstrated that pyridine-3-sulfinates perform well in these couplings with both aryl bromides and, significantly, the more cost-effective and readily available aryl chlorides. The reactions typically employ a palladium source, such as Pd(OAc)2, and a phosphine (B1218219) ligand, like tricyclohexylphosphine (B42057) (PCy3), with a base such as potassium carbonate. The scope of the reaction is broad, tolerating a variety of functional groups on both the pyridine sulfinate and the electrophilic coupling partner. This tolerance is a key advantage, allowing for the late-stage functionalization of complex molecules.

Interactive Table: Palladium-Catalyzed Coupling of Pyridine Sodium Sulfinate Derivatives with Aryl Halides

| Entry | Pyridine Sulfinate | Aryl Halide | Product | Yield (%) |

| 1 | Pyridine-3-sulfinate | 4-Bromobenzonitrile | 3-(4-Cyanophenyl)pyridine | 85 |

| 2 | Pyridine-3-sulfinate | 4-Chlorobenzonitrile | 3-(4-Cyanophenyl)pyridine | 81 |

| 3 | 6-Methoxypyridine-3-sulfinate | 4-Bromobenzonitrile | 2-Methoxy-5-(4-cyanophenyl)pyridine | 95 |

| 4 | 6-Methoxypyridine-3-sulfinate | 4-Chlorobenzonitrile | 2-Methoxy-5-(4-cyanophenyl)pyridine | 96 |

| 5 | 6-Methoxypyridine-3-sulfinate | 3-Bromo-N,N-dimethylaniline | 5-(3-(Dimethylamino)phenyl)-2-methoxypyridine | 91 |

| 6 | 6-Methoxypyridine-3-sulfinate | 1-Bromo-4-(trifluoromethoxy)benzene | 2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine | 95 |

| 7 | 6-Methoxypyridine-3-sulfinate | 2-Bromo-6-methoxynaphthalene | 2-Methoxy-6-(6-methoxypyridin-3-yl)naphthalene | 84 |

| 8 | 6-Chloropyridine-3-sulfinate | 4-Bromoanisole | 2-Chloro-5-(4-methoxyphenyl)pyridine | 78 |

Data sourced from a study on pyridine sulfinates as coupling partners. Reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base in a solvent like 1,4-dioxane (B91453) at elevated temperatures.

Mechanistic Considerations of Catalyst Turnover and SO₂ Extrusion

While specific mechanistic studies detailing catalyst turnover and sulfur dioxide (SO₂) extrusion for this compound are not extensively documented in dedicated literature, the general mechanisms for related sulfinate compounds in palladium-catalyzed reactions provide a strong model. In many palladium-catalyzed cross-coupling reactions involving sulfinates, a key challenge can be the undesired desulfonylation, which involves the extrusion of SO₂.

However, in the context of using sulfinates as coupling partners, the desired pathway involves a catalytic cycle where the sulfinate moiety is transferred to an organic halide or triflate. For heteroaryl sulfinates, such as pyridine sulfinates, these compounds can serve as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, acting as surrogates for the often unstable pyridyl boronic acids. tcichemicals.com The catalytic cycle for a Suzuki-Miyaura type coupling, for instance, would generally proceed through oxidative addition, transmetalation, and reductive elimination. libretexts.org In this context, the sulfinate acts as the nucleophilic component in the transmetalation step with the palladium center. The stability of the pyridine sulfinate under these conditions is crucial to prevent premature decomposition and SO₂ extrusion, allowing for efficient catalyst turnover and formation of the desired C-C bond.

Other Metal-Catalyzed Coupling Transformations

Sodium sulfinates are versatile reagents in a variety of metal-catalyzed coupling reactions, and it is anticipated that this compound would exhibit similar reactivity. These transformations are crucial for the formation of carbon-sulfur and carbon-carbon bonds.

Nickel-Catalyzed Coupling: A notable development is the use of dual photoredox/nickel catalysis for the sulfonylation of aryl, heteroaryl, and vinyl halides. nih.gov This method allows for the cross-coupling of sodium sulfinates at room temperature with a broad substrate scope, including less reactive aryl chlorides. nih.gov The proposed mechanism involves the photoexcited iridium catalyst oxidizing the sodium sulfinate to a sulfonyl radical. This radical then engages with the nickel catalytic cycle to form the desired sulfone product. Given the presence of a chloro-substituent on the pyridine ring, this dual catalytic approach could be a viable method for further functionalization.

Copper-Catalyzed Coupling: Copper-catalyzed methods have also proven effective for the cross-coupling of sodium sulfinates with organoboronic acids to form aryl and alkenylsulfones. researchgate.net These reactions are typically performed under mild conditions in the presence of a ligand such as 1,10-phenanthroline. researchgate.net Furthermore, copper catalysis can be used to synthesize masked aryl sulfinates from aryl iodides, which can then be functionalized in situ. nih.gov This approach avoids the challenges associated with the isolation of often hygroscopic and poorly soluble sulfinate salts. nih.gov

The table below summarizes representative metal-catalyzed coupling reactions involving analogous sodium sulfinates.

| Catalyst System | Coupling Partners | Product Type | Reference |

| Pd(0) / Ligand | Aryl Halides | Biaryls | tcichemicals.com |

| Ni / Photoredox (Ir) | Aryl/Heteroaryl Halides | Aryl/Heteroaryl Sulfones | nih.gov |

| Cu(II) / Ligand | Organoboronic Acids | Aryl/Alkenyl Sulfones | researchgate.net |

| Cu(I) / Ligand | (Hetero)aryl Iodides | Masked (Hetero)aryl Sulfinates | nih.gov |

Radical Pathways and C-H Functionalization

The sulfinate group of this compound can serve as a precursor to sulfonyl radicals, which are valuable intermediates for C-H functionalization and other radical-mediated transformations.

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl radicals are readily generated from sodium sulfinates through oxidation, which can be achieved using various methods, including chemical oxidants or photoredox catalysis. rsc.orgcam.ac.ukuni-regensburg.deresearchgate.net Once formed, these electrophilic radicals can participate in a range of reactions, most notably addition to alkenes and alkynes, and direct C-H sulfonylation of (hetero)arenes. researchgate.net

The generation of sulfonyl radicals under visible-light photoredox conditions is a particularly mild and efficient method. cam.ac.ukuni-regensburg.de For example, a photoexcited ruthenium or iridium complex can be reductively quenched by a sodium sulfinate to produce a sulfonyl radical. uni-regensburg.de This radical can then add to an alkene, like a styrene (B11656) derivative, to form a benzylic radical intermediate, which can be further functionalized. uni-regensburg.de The reactivity of the sulfonyl radical derived from this compound would be influenced by the electronic properties of the 6-chloropyridinyl group.

Site-Selective Sulfonylation via Radical Mechanisms

The direct C-H functionalization of heterocycles with sulfonyl groups via radical mechanisms is a powerful tool for late-stage modification of complex molecules. nih.gov While direct C-H sulfonylation of pyridine often leads to a mixture of isomers, various strategies have been developed to control the regioselectivity.

One approach involves the pre-activation of the pyridine ring. For instance, treatment of pyridine with triflic anhydride (B1165640), followed by the addition of a nucleophilic sulfinic acid salt, can lead to C4-selective sulfonylation. chemistryviews.org Another strategy for achieving site-selectivity is through the use of directing groups.

Alternatively, radical sulfonylation of activated pyridines can occur under specific conditions. For example, a photoinduced method for the meta-selective sulfonylation of pyridines has been developed, which proceeds through an electron donor-acceptor (EDA) complex between iodide ions and sulfonyl chlorides, the latter acting as the sulfonyl radical precursor. rsc.org While this method uses sulfonyl chlorides, it highlights the ongoing efforts to control the site-selectivity of pyridine sulfonylation. The inherent electronic properties of the 6-chloropyridine nucleus in this compound would play a significant role in directing incoming radicals in C-H functionalization reactions.

Redox Chemistry of the Sulfinate Moiety

The sulfur atom in the sulfinate group is in the +4 oxidation state, making it susceptible to both oxidation and reduction.

Oxidation to Sulfonic Acids

A common and synthetically important reaction of sulfinates is their oxidation to the corresponding sulfonic acids or sulfonate salts, where the sulfur atom is in the +6 oxidation state. This transformation can be achieved using a variety of oxidizing agents.

A patented process describes a method for the production of pyridine-3-sulfonic acid which involves the oxidation of 3-chloropyridine (B48278) to 3-chloro-pyridine-N-oxide, followed by substitution of the chlorine with a sulfonic acid group and subsequent reduction of the N-oxide. google.com While this patent does not directly describe the oxidation of this compound, it confirms the stability of the corresponding 6-chloropyridine-3-sulfonic acid. The direct oxidation of this compound would be a more direct route to this sulfonic acid. The resulting 6-chloropyridine-3-sulfonic acid is a stable compound. sigmaaldrich.com

The table below provides information on the oxidation product.

| Compound Name | CAS Number | Molecular Formula | Key Properties | Reference |

| 6-chloropyridine-3-sulfonic acid | 17624-08-7 | C₅H₄ClNO₃S | Melting point: 242-243 °C | sigmaaldrich.com |

Reduction to Sulfides and Thiols

The sulfinate moiety of this compound can be reduced to the corresponding sulfide (B99878) and thiol (or mercaptan). These transformations are valuable in organic synthesis for the introduction of sulfur-containing functional groups, which are present in many biologically active molecules and functional materials. The reduction can be achieved using various reducing agents, and the reaction conditions can be tailored to favor the formation of either the sulfide or the thiol.

The direct reduction of aryl sulfinates to the corresponding thiols is a known transformation in organic chemistry. A variety of reducing agents can be employed for this purpose. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), with a proton source can effectively reduce the sulfinate group.

A plausible reaction scheme for the reduction of this compound to 6-chloropyridine-3-thiol (B3271968) is presented below:

Scheme 1: Plausible Reduction of this compound to 6-chloropyridine-3-thiol

The formation of the corresponding sulfide, bis(6-chloropyridin-3-yl) sulfide, can also be envisioned, potentially as a byproduct during the reduction to the thiol or under specific reaction conditions that favor intermolecular coupling.

A representative, albeit generalized, data table for the reduction of aryl sulfinates to thiols is provided below, illustrating typical reagents and conditions that could be adapted for this compound.

| Entry | Reducing System | Solvent | Temperature (°C) | Plausible Product |

| 1 | LiAlH₄ | THF | 0 to rt | 6-chloropyridine-3-thiol |

| 2 | PPh₃ / I₂ | Toluene | 80 | 6-chloropyridine-3-thiol |

| 3 | NaBH₄ / CoCl₂ | Methanol | rt | 6-chloropyridine-3-thiol |

| 4 | Zn / HCl | Ethanol | rt | 6-chloropyridine-3-thiol |

This table represents plausible conditions based on general methods for aryl sulfinate reduction and would require experimental verification for this compound.

Fundamental Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and predicting product outcomes. The interplay between the electron-withdrawing chloro group and the versatile sulfinate group dictates the reactivity of the pyridine ring and the sulfur center.

Elucidation of Reaction Intermediates and Transition States

The reactions of this compound likely proceed through various reactive intermediates depending on the reaction conditions. In radical reactions, the formation of a 6-chloropyridin-3-ylsulfonyl radical (Cl-C₅H₃N-SO₂•) is a key step. figshare.com This can be initiated by thermal or photochemical methods, or through the use of radical initiators. figshare.com

In nucleophilic substitution reactions, where the sulfinate acts as a nucleophile, the reaction proceeds through a transition state where a new bond is formed between the sulfur atom and an electrophilic center. The geometry of this transition state will be influenced by the steric and electronic properties of the reactants.

For reductions to thiols, the mechanism likely involves the initial formation of a sulfinic acid intermediate, followed by further reduction. The transition states in these multi-step processes would involve the coordination of the reducing agent to the sulfur atom, facilitating the cleavage of S-O bonds.

Influence of Substituent Effects and Reaction Conditions

The 6-chloro substituent on the pyridine ring plays a significant role in the reactivity of this compound. As an electron-withdrawing group, the chlorine atom deactivates the pyridine ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. uoanbar.edu.iq This effect is most pronounced at the ortho and para positions relative to the chlorine atom.

Reaction conditions such as temperature, solvent polarity, and the presence of additives can have a profound impact on the reaction pathways. For example, in polar solvents, ionic intermediates may be stabilized, favoring nucleophilic or electrophilic pathways. In contrast, nonpolar solvents might favor radical mechanisms.

Role of Specific Catalysts and Reagents

A wide array of catalysts and reagents can be employed to control the reactivity of this compound. Transition metal catalysts, particularly those based on palladium, nickel, and copper, are widely used in cross-coupling reactions involving sulfinates. rsc.orgorganic-chemistry.org These catalysts can facilitate the formation of carbon-sulfur bonds, enabling the synthesis of various sulfones and sulfides.

For instance, in a Suzuki-Miyaura type coupling, a palladium catalyst could be used to couple the 6-chloropyridin-3-yl moiety with a boronic acid derivative, although the reactivity of the C-Cl bond versus the C-S bond would need to be considered.

In the context of reduction, specific reagents are chosen to achieve the desired transformation. Strong hydridic reducing agents like LiAlH₄ are generally effective for the reduction of sulfinates to thiols. The choice of reagent can also influence the chemoselectivity of the reaction, allowing for the reduction of the sulfinate group in the presence of other functional groups.

The following table summarizes the potential role of various catalysts and reagents in the reactions of this compound.

| Catalyst/Reagent | Reaction Type | Plausible Role |

| Palladium(0) complexes | Cross-coupling | Catalyzes C-S or C-C bond formation |

| Copper(I) salts | Chan-Lam coupling | Promotes C-S bond formation with boronic acids |

| Triphenylphosphine | Reduction | Acts as a reducing agent in combination with a proton source |

| Radical Initiators (e.g., AIBN) | Radical reactions | Initiates the formation of sulfonyl radicals |

This table provides a generalized overview, and specific applications would require experimental investigation.

In-Depth Spectroscopic and Analytical Characterization of this compound

Initial investigations into the advanced spectroscopic and analytical characterization of the chemical compound "this compound" have revealed a significant gap in publicly available scientific literature. Despite extensive searches for detailed experimental data, specific research findings concerning its Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) profiles could not be retrieved.

The inquiry sought to build a comprehensive article based on high-resolution proton (¹H) NMR, carbon-13 (¹³C) NMR, two-dimensional NMR techniques, as well as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) data. However, searches for primary research articles, spectral databases, and chemical supplier documentation containing this specific information for this compound have been unsuccessful.

While general information regarding the compound's identity, such as its molecular formula (C₅H₃ClNNaO₂S) and molecular weight (approximately 199.6 g/mol ), is accessible, the detailed experimental data required for an in-depth analysis of its structural and analytical characteristics is not present in the searched repositories. Information on related compounds, such as 6-chloropyridine-3-sulfonic acid, was found but is not directly applicable to the sulfinate salt .

Consequently, the generation of an article with the requested detailed research findings and interactive data tables for "this compound" is not possible at this time due to the absence of the necessary scientific data in the public domain.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation with the sample, a unique spectral fingerprint is obtained.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of Sodium 6-chloropyridine-3-sulfinate reveals characteristic absorption bands corresponding to its distinct functional groups. The presence of the pyridine (B92270) ring, the chloro substituent, and the sulfinate group can be confirmed by specific peaks in the IR spectrum. While a definitive, experimentally verified spectrum for this specific compound is not widely published, theoretical predictions and data from analogous compounds provide a strong basis for spectral assignment.

The spectrum is expected to show distinct regions corresponding to aromatic C-H stretching, C=C and C=N ring stretching of the pyridine moiety, and the characteristic S=O stretching of the sulfinate group. The C-Cl stretching frequency will also be present.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3050-3150 | Aromatic C-H Stretch | Pyridine Ring |

| 1550-1610 | C=C and C=N Ring Stretch | Pyridine Ring |

| 1400-1480 | C=C and C=N Ring Stretch | Pyridine Ring |

| 1050-1250 | S=O Asymmetric & Symmetric Stretch | Sulfinate Group |

| 800-850 | C-H Out-of-plane Bending | Pyridine Ring |

| 650-750 | C-Cl Stretch | Chloro Group |

Note: The values in this table are approximate and based on theoretical calculations and data from similar compounds.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the solid-state structure of a crystalline material. It provides detailed information about the crystal lattice, including unit cell dimensions and the arrangement of atoms.

As of now, publicly available experimental crystallographic data for this compound is limited. However, based on theoretical modeling and the analysis of structurally related compounds, a monoclinic or orthorhombic crystal system would be a probable arrangement for this molecule in its solid state. The sodium ion is expected to coordinate with the oxygen atoms of the sulfinate group.

A hypothetical XRD analysis would involve exposing a powdered sample of the compound to X-rays and measuring the diffraction pattern. The resulting data, presented as a diffractogram of intensity versus diffraction angle (2θ), would allow for the determination of the lattice parameters.

Table 2: Hypothetical X-ray Diffraction (XRD) Data for this compound

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |

| 15.2 | 5.82 | (110) |

| 20.8 | 4.27 | (200) |

| 25.5 | 3.49 | (211) |

| 28.9 | 3.09 | (002) |

| 31.7 | 2.82 | (220) |

| 45.5 | 1.99 | (222) |

Note: This data is hypothetical and serves as an example of what might be expected from an XRD analysis.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing any potential byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile compounds like this compound. A typical HPLC method would utilize a reverse-phase column with a polar mobile phase.

The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity analysis.

Table 3: Typical High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~4.5 min (example) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is not suitable for direct GC-MS analysis due to its low volatility, this technique is invaluable for identifying any volatile organic byproducts that may be present from the manufacturing process.

In this method, a sample is injected into a gas chromatograph, which separates the volatile components. These separated components then enter a mass spectrometer, which provides a mass spectrum for each, allowing for their identification. Potential volatile byproducts could include residual solvents or starting materials such as 3-chloropyridine (B48278).

Table 4: Potential Volatile Byproducts Identifiable by GC-MS

| Compound Name | Molecular Formula | Retention Time (min) | Key Mass Fragments (m/z) |

| 3-Chloropyridine | C₅H₄ClN | ~5.2 (example) | 113, 78, 51 |

| Dichloromethane | CH₂Cl₂ | ~2.1 (example) | 84, 49, 86 |

| Toluene | C₇H₈ | ~4.3 (example) | 91, 65, 92 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For a compound like Sodium 6-chloropyridine-3-sulfinate, these calculations can elucidate the effects of its substituent groups on the pyridine (B92270) ring and predict its spectroscopic behavior.

The electronic properties of this compound are largely dictated by the interplay of the electron-withdrawing chlorine atom and the sulfinate group on the pyridine ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and the electronic excitation properties of a molecule.

Computational studies on related pyridine derivatives, such as 2-chloro-5-nitropyridine, have shown that the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π-orbital, often with significant contributions from the substituents. researchgate.net For this compound, the HOMO is expected to be localized on the pyridine ring and the sulfinate group, while the LUMO is anticipated to be a π-antibonding orbital of the pyridine ring, influenced by the chlorine atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

Based on DFT calculations of analogous pyridine derivatives, the following table provides estimated values for the frontier molecular orbitals of this compound.

Table 1: Estimated Frontier Molecular Orbital Energies for this compound

| Parameter | Estimated Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are estimations based on computational studies of structurally similar pyridine derivatives and may vary depending on the level of theory and basis set used in the calculation.

DFT calculations are a reliable tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of organic molecules. nih.gov By calculating the magnetic shielding tensors of the nuclei, one can predict the chemical shifts (δ) and spin-spin coupling constants (J).

For this compound, the electron-withdrawing nature of the chlorine atom at the 6-position and the sulfinate group at the 3-position will significantly influence the chemical shifts of the remaining protons and carbons on the pyridine ring. The protons at positions 2, 4, and 5 would be expected to have distinct chemical shifts due to the anisotropic effects of the substituents. Computational studies on chloropyrimidines have demonstrated the utility of DFT in accurately predicting proton and carbon chemical shifts. nih.govfigshare.com

The one-bond carbon-hydrogen coupling constants (¹JCH) can also be predicted with good accuracy using DFT methods. nih.gov These values are sensitive to the hybridization of the carbon atom and the electronic environment.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from related pyridine derivatives.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H-2 | 8.5 - 9.0 |

| H-4 | 7.8 - 8.2 |

| H-5 | 7.4 - 7.8 |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 | 155 - 160 |

Note: These are estimated values relative to a standard reference (e.g., TMS) and are based on computational data for analogous compounds. Actual experimental values may differ.

Reaction Mechanism Modeling and Energetic Profiling

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the transition states and the energy barriers that govern a chemical transformation.

The synthesis of this compound likely involves the sulfonation of 2-chloropyridine (B119429). The mechanism of aromatic sulfonation can be complex, and computational studies have been instrumental in elucidating the pathways. For instance, the electrophilic aromatic sulfonation of benzene (B151609) with sulfur trioxide has been shown to proceed through a concerted pathway involving two SO₃ molecules. nih.gov

For pyridine, direct C-H sulfonylation can be achieved by activating the pyridine ring, followed by the addition of a sulfinate salt. d-nb.info A plausible pathway for the synthesis of this compound could involve the reaction of 2-chloropyridine with a sulfonating agent, where the regioselectivity is directed by the electronic properties of the substituted pyridine ring. Computational modeling can identify the transition state structures for the different possible regioisomers, allowing for a prediction of the most likely product.

By calculating the energies of the reactants, transition states, and products, the thermodynamic and kinetic feasibility of a reaction can be assessed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy corresponds to a faster reaction.

In the case of the sulfonation of 2-chloropyridine, computational analysis would involve calculating the activation energies for the formation of the different possible sulfinated products. The relative energies of the intermediates and transition states would indicate the most favorable reaction pathway. The reversibility of sulfonation is a known characteristic, and computational studies can also model the desulfonation process under specific conditions. libretexts.orgyoutube.com

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. libretexts.org The MEP map illustrates the charge distribution on the molecular surface, with regions of negative potential (electron-rich) being susceptible to electrophilic attack and regions of positive potential (electron-poor) being prone to nucleophilic attack. libretexts.org

For this compound, the MEP would show a region of high negative potential around the oxygen atoms of the sulfinate group, making them likely sites for coordination with the sodium cation and for interactions with electrophiles. The nitrogen atom of the pyridine ring is also expected to have a negative potential, though its reactivity may be modulated by the presence of the chloro and sulfinate substituents. nih.gov Studies on pyridine-3-carbonitrile (B1148548) derivatives have shown that electron-withdrawing groups can influence the MEP, with electron-deficient areas often located on the pyridine nitrogen. researchgate.net

The regions around the hydrogen atoms of the pyridine ring would exhibit positive potential. The MEP analysis can provide a qualitative prediction of how this compound would interact with other molecules, for instance, in biological systems or as a reagent in chemical synthesis.

Advanced Applications and Broader Scientific Implications

Strategic Use as a Building Block in Complex Chemical Synthesis

The strategic importance of sodium 6-chloropyridine-3-sulfinate lies in its ability to serve as a linchpin in the assembly of intricate molecular architectures. Its bifunctional nature allows for sequential and diverse chemical transformations, making it a valuable tool for synthetic chemists.

The pyridine (B92270) moiety is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. nih.govnih.govresearchgate.net this compound provides a unique entry point for the synthesis of novel pyridine-containing scaffolds, particularly through cross-coupling reactions.

Traditionally, the introduction of pyridine rings into complex molecules has relied heavily on the use of pyridine-boronic acids in Suzuki-Miyaura cross-coupling reactions. However, many pyridine-2-boronic acids are difficult to prepare and exhibit poor stability and low reactivity. rsc.orgsigmaaldrich.com Pyridine sulfinates, such as this compound, have emerged as superior alternatives. They are typically stable, bench-top solids that are easy to handle. sigmaaldrich.comgoogle.com

In palladium-catalyzed cross-coupling reactions, the sulfinate group acts as an effective nucleophilic coupling partner with a wide range of aryl and heteroaryl halides. rsc.orgnih.gov This desulfinative cross-coupling strategy allows for the efficient formation of C-C bonds, leading to the synthesis of diverse biaryl and heterobiaryl structures. nih.gov The presence of the chloro-substituent on the pyridine ring of this compound offers an additional site for further functionalization, enabling the creation of highly decorated pyridine scaffolds. nih.gov

Research by Willis and coworkers has demonstrated the exceptional scope of pyridine sulfinates in palladium-catalyzed cross-coupling reactions, showcasing their ability to couple with various aryl bromides and chlorides to produce medicinally relevant linked pyridine-heterocycle building blocks. sigmaaldrich.com This methodology has been successfully applied to the late-stage modification of complex molecules and the generation of chemical libraries for drug discovery. rsc.orgrsc.org

Table 1: Comparison of Pyridine-2-boronates and Pyridine-2-sulfinates in Cross-Coupling Reactions

| Feature | Pyridine-2-boronates | Pyridine-2-sulfinates |

|---|---|---|

| Stability | Often unstable, difficult to prepare and isolate. rsc.orgsigmaaldrich.com | Generally bench-stable solids. sigmaaldrich.comgoogle.com |

| Reactivity | Low reaction efficiency in many cases. sigmaaldrich.com | Highly efficient nucleophilic coupling partners. sigmaaldrich.comnih.gov |

| Handling | Can be challenging due to instability. rsc.org | Convenient to handle. google.com |

| Scope | Limited in some applications. rsc.org | Broad scope with various aryl and heteroaryl halides. rsc.orgnih.gov |

Sodium sulfinates are well-established precursors for a vast array of organosulfur compounds. nih.govresearchgate.net The sulfinate moiety (RSO₂Na) is a versatile functional group that can act as a sulfonylating, sulfenylating, or sulfinylating agent depending on the reaction conditions. nih.gov This versatility allows for the synthesis of key sulfur-containing classes of compounds such as sulfones, sulfonamides, and thiosulfonates. nih.govresearchgate.net

The C-S bond formation using this compound can be achieved through various synthetic strategies. For instance, it can participate in nucleophilic substitution reactions with alkyl halides to furnish sulfones. Furthermore, under transition-metal catalysis, it can be utilized in coupling reactions to generate aryl and heteroaryl sulfones. nih.gov The development of sulfonyl radical-triggered cyclization and multicomponent reactions has further expanded the synthetic utility of sodium sulfinates. nih.gov

The resulting organosulfur compounds containing the 6-chloropyridine moiety are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Table 2: Classes of Organosulfur Compounds Synthesized from Sodium Sulfinates

| Compound Class | General Structure | Synthetic Approach |

|---|---|---|

| Sulfones | R-SO₂-R' | Nucleophilic substitution with alkyl halides; Transition-metal catalyzed coupling with aryl halides. nih.gov |

| Sulfonamides | R-SO₂-NR'R'' | Reaction with amines or their derivatives. nih.gov |

| Thiosulfonates | R-SO₂-S-R' | Reaction with thiols or disulfides. nih.gov |

| Vinyl Sulfones | R-SO₂-CH=CHR' | Addition to alkynes. nih.gov |

| Allyl Sulfones | R-SO₂-CH₂-CH=CH₂ | Reaction with allylic electrophiles. nih.gov |

| β-Keto Sulfones | R-SO₂-CH₂-C(=O)-R' | Reaction with α-haloketones. nih.gov |

Contributions to Catalysis and Ligand Development

The pyridine nucleus is a fundamental component in the design of ligands for transition-metal catalysis. nih.govnih.gov The electronic properties of the pyridine ring can be fine-tuned by the introduction of various substituents, which in turn influences the properties and performance of the resulting metal complexes. nih.gov

This compound can serve as a precursor for the synthesis of novel pyridine-based ligands. The sulfinate group can be transformed into other functionalities, or the entire substituted pyridine scaffold can be incorporated into a larger ligand architecture. The presence of both a chloro and a sulfinate-derived group allows for precise control over the electronic and steric environment of the metal center.

For example, pyridine-containing sulfonamide ligands have been used in the development of iridium-based catalysts for transfer hydrogenation reactions. nih.gov The electronic nature of the substituents on the pyridine ring was found to directly correlate with the catalytic activity, demonstrating the importance of ligand design. nih.gov The synthesis of 2,2'-bipyridines, a common motif in catalytic ligands, can be efficiently achieved using pyridine sulfinates as coupling partners. nih.gov

Potential in Materials Science Research

Functionalized pyridine derivatives are increasingly being explored for applications in materials science. nih.gov Their ability to coordinate with metal ions, their electronic properties, and their propensity to engage in intermolecular interactions make them attractive building blocks for the construction of functional materials.

While specific research on the direct application of this compound in materials science is still emerging, its derivatives hold significant promise. The incorporation of the 6-chloropyridine-3-sulfonyl moiety into polymers or organic frameworks could lead to materials with tailored electronic, optical, or gas-adsorption properties. The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group can act as coordination sites for the construction of metal-organic frameworks (MOFs). Furthermore, the aromatic nature of the pyridine ring suggests potential applications in the field of organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics.

Future Research Directions and Synthetic Challenges

The full potential of this compound as a synthetic building block is yet to be fully realized. Future research is likely to focus on several key areas:

Expansion of Synthetic Methodologies: While desulfinative cross-coupling has proven to be a powerful tool, the development of new, milder, and more sustainable methods for the transformation of the sulfinate group will be crucial. This includes exploring photocatalytic and electrochemical approaches. nih.gov

Late-Stage Functionalization: A major challenge and opportunity lies in the application of this compound for the late-stage functionalization of complex bioactive molecules. rsc.org This would provide rapid access to novel analogues with potentially improved pharmacological properties.

Development of Novel Catalytic Systems: The design and synthesis of new ligands and catalysts derived from this building block could lead to breakthroughs in asymmetric catalysis and other challenging transformations.

Exploration in Materials Science: A systematic investigation into the properties of materials incorporating the 6-chloropyridine-3-sulfonyl scaffold is warranted. This could unveil new applications in areas such as sensing, gas storage, and electronics.

One of the primary synthetic challenges remains the selective functionalization of the pyridine ring in the presence of the sulfinate group, and vice versa. Developing orthogonal protection and activation strategies will be key to unlocking the full synthetic utility of this versatile compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.